molecular formula C8H3ClN4 B6167408 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile CAS No. 1824100-59-5

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile

Cat. No.: B6167408
CAS No.: 1824100-59-5
M. Wt: 190.6
InChI Key:
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Description

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with various nucleophiles. For instance, the reaction of 2-chloropyridine-3-carbonitrile with hydrazines can yield pyrazolo[3,4-b]pyridines . Additionally, treatment with 1,3-binucleophiles such as 3-amino-1,2,4-triazole or 5-amino-1H-tetrazole can produce angular pyrido[3,2-e]triazolo[4,3-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, 1,3-binucleophiles, and various amines. Reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include pyrazolo[3,4-b]pyridines, angular pyrido[3,2-e]triazolo[4,3-a]pyrimidines, and other fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit certain enzymes and receptors, thereby exerting their biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools .

Properties

CAS No.

1824100-59-5

Molecular Formula

C8H3ClN4

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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